molecular formula C9H10N2O3 B3053489 4-(Methylcarbamoylamino)benzoic acid CAS No. 54057-66-8

4-(Methylcarbamoylamino)benzoic acid

Cat. No. B3053489
CAS RN: 54057-66-8
M. Wt: 194.19 g/mol
InChI Key: WSOMAKYZWNPMKC-UHFFFAOYSA-N
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Description

4-(Methylcarbamoylamino)benzoic acid is an organic compound. It consists of a carboxyl group attached to a benzene ring . The molecule contains a total of 24 atoms, including 10 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .


Synthesis Analysis

The synthesis of 4-(Methylcarbamoylamino)benzoic acid can be achieved through various methods. One approach involves the use of benzocaine as a precursor . Another method involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of 4-(Methylcarbamoylamino)benzoic acid includes 24 bonds in total: 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 urea (-thio) derivative, and 1 hydroxyl group .


Chemical Reactions Analysis

The chemical reactions of 4-(Methylcarbamoylamino)benzoic acid involve various processes. For instance, it can undergo acid-base reactions, which can convert some compounds from neutral to ionic forms . It can also react with OH, NO3, and SO4 radicals in the atmosphere .


Physical And Chemical Properties Analysis

4-(Methylcarbamoylamino)benzoic acid is soluble in water, and its solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively . The acid dissociation constant (pKa) of benzoic acid corresponds to 4.2 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Methylcarbamoylamino)benzoic acid, focusing on six unique applications:

Pharmaceutical Development

4-(Methylcarbamoylamino)benzoic acid is used in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a precursor or intermediate in the production of drugs, particularly those targeting bacterial infections and inflammatory conditions. The compound’s ability to form stable derivatives makes it valuable in medicinal chemistry for developing new therapeutic agents .

Antimicrobial Agents

This compound has shown potential in the development of antimicrobial agents. Research indicates that derivatives of benzoic acid, including 4-(Methylcarbamoylamino)benzoic acid, exhibit significant antibacterial and antifungal activities. These properties are crucial for creating new antibiotics and antifungal medications to combat resistant strains of pathogens .

UV-Absorbers and Sunscreens

4-(Methylcarbamoylamino)benzoic acid is utilized in the synthesis of UV-absorbing compounds. These compounds are essential in the formulation of sunscreens and other skincare products that protect the skin from harmful ultraviolet radiation. The compound’s ability to absorb UV light helps prevent skin damage and reduces the risk of skin cancer .

Agricultural Chemicals

In agriculture, 4-(Methylcarbamoylamino)benzoic acid is used to develop herbicides and pesticides. Its derivatives can inhibit the growth of weeds and pests, thereby enhancing crop yield and quality. The compound’s effectiveness in controlling unwanted plant and insect populations makes it a valuable tool in sustainable agriculture .

Biochemical Research

This compound is also employed in biochemical research as a reagent. It is used in various assays and experiments to study enzyme activities, protein interactions, and metabolic pathways. Its stability and reactivity make it suitable for use in laboratory settings to investigate biological processes at the molecular level .

Material Science

In material science, 4-(Methylcarbamoylamino)benzoic acid is used to synthesize polymers and other advanced materials. Its incorporation into polymer chains can enhance the properties of the resulting materials, such as their thermal stability, mechanical strength, and resistance to degradation. These materials have applications in various industries, including electronics, automotive, and aerospace .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (repeated exposure) with the target organ being the lungs .

Future Directions

Future research could focus on the use of biochar to reduce the generation and release of 4-(Methylcarbamoylamino)benzoic acid from soybean root . This could potentially alleviate allelopathy and improve soil quality.

properties

IUPAC Name

4-(methylcarbamoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10-9(14)11-7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H,12,13)(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOMAKYZWNPMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308425
Record name 4-(methylcarbamoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylcarbamoylamino)benzoic acid

CAS RN

54057-66-8
Record name NSC203915
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(methylcarbamoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.0 g (0.22 mol) of 4-aminobenzoic acid (Aldrich) in 100 mL of chloroform was treated with 10 g (0.175 mol) of methylisocyanate (Aldrich), and the mixture was stirred at ambient temperatures for three days. The mixture was concentrated and the residue was triturated with diethyl ether/petroleum ether. The solid was collected by filtration, air-dried, and then slurried with 100 mL of water. The solid was collected by vacuum filtration and the cake was sucked dry. The cake was then recrystallized from acetonitrile/water to yield 1.8 g (43%) of the title compound as a fluffy white solid, mp>400° C. (lit1 mp>300° C.).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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